molecular formula C23H25ClN4O3 B12201195 N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12201195
M. Wt: 440.9 g/mol
InChI Key: UHMVUNKKRRBGGM-UHFFFAOYSA-N
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Description

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a piperazine ring, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.

    Attachment of the Indole Moiety: The indole ring is introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the indole carboxamide under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    Various Indole Derivatives: Compounds with similar indole moieties.

Uniqueness

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide is unique due to its combination of a chlorophenyl group, a piperazine ring, and an indole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H25ClN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H25ClN4O3/c1-26-20-7-6-19(31-2)12-16(20)13-21(26)23(30)25-15-22(29)28-10-8-27(9-11-28)18-5-3-4-17(24)14-18/h3-7,12-14H,8-11,15H2,1-2H3,(H,25,30)

InChI Key

UHMVUNKKRRBGGM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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